molecular formula C7H7N3O5 B372501 2,6-Dinitro-3-ethoxypyridine

2,6-Dinitro-3-ethoxypyridine

Cat. No.: B372501
M. Wt: 213.15g/mol
InChI Key: SQUOGXVYROGXAN-UHFFFAOYSA-N
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Description

2,6-Dinitro-3-ethoxypyridine is a pyridine derivative featuring nitro groups at the 2- and 6-positions and an ethoxy substituent at the 3-position. The nitro groups are electron-withdrawing, significantly influencing the compound’s electronic properties and reactivity, while the ethoxy group introduces steric bulk and moderate electron-donating effects. This combination makes the compound a candidate for applications in agrochemicals, explosives, or as a precursor in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-2,6-dinitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O5/c1-2-15-5-3-4-6(9(11)12)8-7(5)10(13)14/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUOGXVYROGXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309249
Record name 3-Ethoxy-2,6-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887571-13-3
Record name 3-Ethoxy-2,6-dinitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887571-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-2,6-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

2,6-Bis(chloromethyl)pyridine
  • Structure : Chloromethyl groups at 2- and 6-positions.
  • Key Differences : Chlorine atoms are less electron-withdrawing than nitro groups, resulting in higher electron density on the pyridine ring. This enhances nucleophilic substitution reactivity compared to nitro-substituted analogs.
  • Synthesis : Prepared via radical chlorination of 2,6-dimethylpyridine, as described in .
3-Acetylpyridine
  • Structure : Acetyl group at the 3-position.
  • Key Differences : The acetyl group is electron-withdrawing but less so than nitro groups. It also lacks the steric hindrance of ethoxy, leading to distinct reactivity in condensation or reduction reactions .
6-Allyl-2,3-dimethoxypyridine
  • Structure : Methoxy groups at 2- and 3-positions, allyl at 6-position.
  • This compound may exhibit enhanced stability in polymerization or cycloaddition reactions compared to nitro-substituted derivatives .

Physical and Chemical Properties

The table below extrapolates properties of 2,6-Dinitro-3-ethoxypyridine based on analogs from the evidence:

Compound Molecular Weight (g/mol) Key Substituents Log Kow (Predicted) Water Solubility (mg/L) Reactivity Notes
This compound ~213* 2-NO₂, 6-NO₂, 3-OCH₂CH₃ 1.8–2.5† Low (<100)† High electrophilicity; prone to SNAr
3-Acetylpyridine 121.14 3-COCH₃ 0.57 1,000,000 Moderate reactivity in ketone reactions
2,6-Bis(chloromethyl)pyridine 182.05 2-CH₂Cl, 6-CH₂Cl 2.1 500 Reacts via nucleophilic substitution

*Estimated based on molecular formula (C₇H₇N₃O₅). †Predicted using fragment contribution methods.

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